molecular formula C10H19NO2 B13195503 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde

Cat. No.: B13195503
M. Wt: 185.26 g/mol
InChI Key: KLSXAVKMCFAJLZ-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with formaldehyde and ammonia under controlled conditions to form the aminomethyl group. The hydroxyacetaldehyde group can be introduced through subsequent reactions involving oxidation and reduction steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetaldehyde group can undergo redox reactions, influencing cellular pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C10H19NO2/c1-8-4-2-3-5-10(8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3

InChI Key

KLSXAVKMCFAJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)C(C=O)O

Origin of Product

United States

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